1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE
Overview
Description
1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylbenzyl group and a butanone moiety.
Preparation Methods
The synthesis of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzyl chloride and piperazine.
Reaction Conditions: The 4-methylbenzyl chloride is reacted with piperazine in the presence of a base such as sodium hydroxide to form 1-(4-methylbenzyl)piperazine.
Formation of Butanone Derivative: The resulting 1-(4-methylbenzyl)piperazine is then reacted with butanone under acidic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled temperature settings.
Chemical Reactions Analysis
1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound is known to interact with GABA receptors, modulating their activity and influencing neurotransmission.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, affecting the breakdown of neurotransmitters like acetylcholine.
These interactions lead to various physiological effects, making the compound valuable in medicinal research.
Comparison with Similar Compounds
1-[4-(4-METHYLBENZYL)PIPERAZINO]-1-BUTANONE can be compared with other piperazine derivatives:
1-(4-Methylbenzyl)piperazine: Similar in structure but lacks the butanone moiety, affecting its reactivity and applications.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride: Contains a carboxylic acid group, making it more soluble in water and useful in different chemical reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it distinct in its applications and effects.
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-4-16(19)18-11-9-17(10-12-18)13-15-7-5-14(2)6-8-15/h5-8H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCLRHFHHBVNIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.